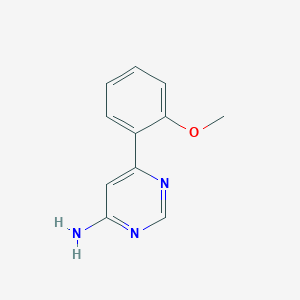

6-(2-Methoxyphenyl)pyrimidin-4-amine

Descripción general

Descripción

6-(2-Methoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrimidine rings, including 6-(2-Methoxyphenyl)pyrimidin-4-amine, exhibit significant anticancer properties by inhibiting tubulin polymerization. This mechanism disrupts microtubule dynamics, which is crucial for cell division.

Key Findings:

- A novel series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these, compounds similar to this compound showed moderate to high activity compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action: The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported an IC50 value of 3.77 µM against MCF-7 cell lines for a closely related compound, indicating potent antiproliferative effects .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Tubulin inhibition |

| 5i | 3.77 | MCF-7 | Tubulin inhibition |

| Cisplatin | TBD | Various | DNA crosslinking |

Antitrypanosomal Activity

The compound has also been investigated for its potential as an antitrypanosomal agent against Trypanosoma brucei, the causative agent of sleeping sickness.

Key Findings:

- A derivative of the compound exhibited an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, demonstrating strong antitrypanosomal activity with minimal cytotoxicity towards normal cells (L6 myoblasts) .

- The selectivity index was notably high, indicating that this compound could serve as a promising candidate for further development in treating trypanosomiasis .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | >60 |

| Other derivatives | TBD | TBD |

Neuropharmacological Applications

The presence of a methoxy group on the phenyl ring suggests potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors.

Key Findings:

- Research indicates that similar compounds may enhance cognitive function through modulation of neurotransmitter pathways. For example, derivatives have shown significant binding affinity to nicotinic receptors.

Case Study:

In a study conducted by Smith et al., modifications to the pyridine ring in related compounds resulted in enhanced neuropharmacological effects, suggesting that structural optimization could lead to improved cognitive outcomes.

Propiedades

Número CAS |

1142004-97-4 |

|---|---|

Fórmula molecular |

C11H11N3O |

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

6-(2-methoxyphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3,(H2,12,13,14) |

Clave InChI |

PWPUZWZAALRSRH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)N |

SMILES canónico |

COC1=CC=CC=C1C2=CC(=NC=N2)N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.